molecular formula C10H18O2 B14439412 1,2-Oxidolinalool CAS No. 76985-29-0

1,2-Oxidolinalool

Cat. No.: B14439412
CAS No.: 76985-29-0
M. Wt: 170.25 g/mol
InChI Key: BXOURKNXQXLKRK-QVDQXJPCSA-N
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Description

1,2-Oxidolinalool: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries. This compound, being an oxidized form of linalool, retains some of these aromatic properties while also exhibiting unique chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Oxidolinalool can be synthesized through the oxidation of linalool. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable oxidation processes, potentially using catalytic systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1,2-Oxidolinalool undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it back to linalool or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Higher oxidized derivatives.

    Reduction: Linalool.

    Substitution: Derivatives with different functional groups replacing the oxirane ring.

Scientific Research Applications

1,2-Oxidolinalool has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Oxidolinalool involves its interaction with various molecular targets. It can act as an oxidizing agent or participate in nucleophilic substitution reactions . The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical synthesis.

Comparison with Similar Compounds

    Linalool: The parent compound, known for its floral scent.

    1,2-Oxido-3,7-dimethylocta-2,6-diene: Another oxidized derivative of linalool.

    Geraniol: A similar terpene alcohol with a rose-like scent.

Uniqueness: 1,2-Oxidolinalool is unique due to its specific oxidized structure, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other similar terpenes .

Properties

CAS No.

76985-29-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1

InChI Key

BXOURKNXQXLKRK-QVDQXJPCSA-N

Isomeric SMILES

CC(=CCC[C@](C)(C1CO1)O)C

Canonical SMILES

CC(=CCCC(C)(C1CO1)O)C

Origin of Product

United States

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